![molecular formula C11H16O B12938775 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[111]pentan-1-yl)cyclohexan-1-one is a compound that features a unique bicyclo[111]pentane structure fused to a cyclohexanone ringThe bicyclo[1.1.1]pentane moiety is known for its rigidity and ability to act as a bioisostere for phenyl rings, which can enhance the pharmacokinetic properties of drug candidates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the cyclohexanone ring. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives can be challenging due to the strain in the bicyclic system. recent advancements have enabled the synthesis of these compounds on a kilogram scale using photochemical methods and other scalable techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bicyclo[1.1.1]pentane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism by which 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can mimic the geometry of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to enhanced binding affinity and specificity for certain receptors or enzymes .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The parent compound, known for its rigidity and use as a bioisostere.
Cubane: Another rigid, cage-like structure used in medicinal chemistry.
Adamantane: A tricyclic hydrocarbon with applications in drug design.
Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one is unique due to the combination of the bicyclo[1.1.1]pentane core with a cyclohexanone ring. This fusion provides a distinct three-dimensional structure that can enhance the pharmacokinetic properties of drug candidates, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H16O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h8-9H,1-7H2 |
Clé InChI |
YZMLXVLBNMXNBK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)C23CC(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
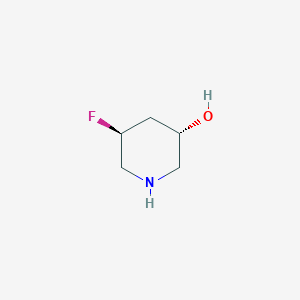
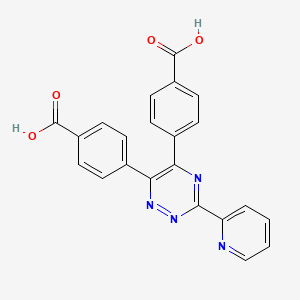

![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

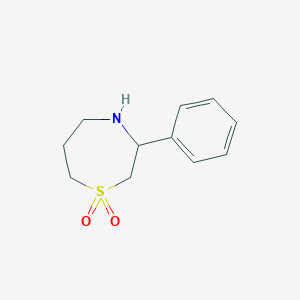
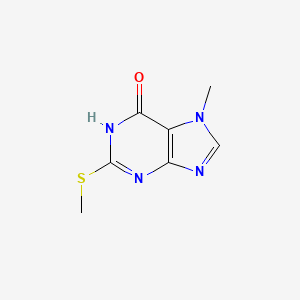
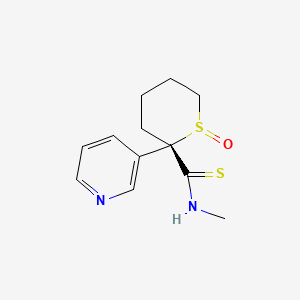

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)


